

Introduction: The Imperative for Orthogonality in Complex Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Orn(Ivdde)-OH*

CAS No.: 1272754-86-5

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Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of linear amino acid sequences. The cornerstone of modern SPPS is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme. In this system, the temporary N α -amino protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is removed under basic conditions (e.g., piperidine), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved using strong acid (e.g., Trifluoroacetic acid, TFA) during the final step.^{[1][2]} This orthogonality ensures the integrity of the side chains during the iterative cycle of peptide chain elongation.^[1]

However, the synthesis of more complex architectures—such as branched peptides, cyclic peptides, or peptides with site-specific modifications—demands an additional layer of orthogonality. This requires a third class of protecting groups that are stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, yet can be removed selectively on-resin under a unique set of conditions.

This is the critical role fulfilled by **Fmoc-D-Orn(Ivdde)-OH**. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group, which protects the δ -amino group of the D-ornithine side chain, provides this essential third dimension of orthogonality. It is stable to

piperidine and TFA but is selectively cleaved by dilute solutions of hydrazine in DMF.[3] This unique property unlocks the ability to unmask a specific amine on the solid support, paving the way for site-specific modifications while the rest of the peptide remains fully protected. This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for leveraging **Fmoc-D-Orn(Ivdde)-OH** in advanced peptide synthesis.

The Chemistry of the Ivdde Protecting Group: Stability and Selective Cleavage

The Ivdde group is a more sterically hindered analogue of the earlier Dde group.[4] This increased bulkiness was introduced to overcome limitations of the Dde group, such as its potential for migration between amine groups or partial loss during prolonged syntheses.[5][6] The Ivdde group offers superior stability to the repeated piperidine treatments required for Fmoc removal in the synthesis of long peptide sequences.[7]

The key to the Ivdde group's utility is its selective cleavage mechanism. The reaction is initiated by a nucleophilic attack from hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free δ -amino group of ornithine and forms a stable, chromophoric indazole byproduct.[3][4]

The formation of this byproduct is a significant practical advantage, as its strong absorbance at approximately 290 nm allows the deprotection reaction to be monitored spectrophotometrically, ensuring cleavage is complete before proceeding with the subsequent modification.[3][8]

Below is a diagram illustrating the workflow for creating a branched peptide, a primary application of this building block.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Workflow for branched peptide synthesis using **Fmoc-D-Orn(Ivdde)-OH**.

Core Applications

The ability to selectively deprotect the ornithine side chain opens up several advanced synthetic possibilities:

- **Synthesis of Unsymmetrically Branched Peptides:** This is the most common application. After assembling the main peptide backbone, the Ivdde group is removed, exposing the δ -amino group. A second, distinct peptide sequence can then be synthesized from this anchor point, creating well-defined branched structures.[9] Such peptides are used to create synthetic vaccines, multivalent binding molecules, and other complex biomaterials.
- **On-Resin Peptide Cyclization:** The exposed side-chain amine can be used as a nucleophile to attack the N-terminal carboxyl group (after N-terminal Fmoc removal), forming a head-to-side-chain cyclic peptide. This strategy is widely used to improve peptide stability and conformational rigidity.
- **Site-Specific Labeling and Conjugation:** The deprotected ornithine side chain is an ideal site for attaching reporter molecules. Fluorescent dyes, biotin tags, chelating agents, or other moieties can be coupled specifically to this position, which is invaluable for creating diagnostic probes and targeted therapeutics.[10]

Data Presentation: Orthogonal Protecting Group Schemes

To effectively use **Fmoc-D-Orn(Ivdde)-OH**, it is crucial to understand its place within the broader context of SPPS protecting groups. The following table summarizes the orthogonality of the key groups discussed.



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Experimental Protocols

Protocol 1: Selective Removal of the Ivdde Protecting Group

This protocol describes the core procedure for deprotecting the ornithine side chain while the peptide remains attached to the solid support.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The standard procedure uses 2% hydrazine, which is effective for most sequences.[3][5] The number of repetitions (3x) ensures complete removal. For difficult cases, increasing the hydrazine concentration provides a validated escalation path.[11][12] Monitoring the filtrate for the indazole byproduct provides direct, real-time confirmation of the reaction's progress.[8]

Materials:

- Peptide-resin containing an Orn(Ivdde) residue

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Hydrazine monohydrate
- Reaction vessel suitable for SPPS

Procedure:

- Pre-Deprotection Check: Ensure the N-terminal Fmoc group of the peptide is either present or has been replaced by a Boc group if N-terminal elongation is complete. This prevents unwanted reaction at the N-terminus, as hydrazine can slowly cleave the Fmoc group.[5]
- Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
- Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For a 10 mL solution, add 200 μ L of hydrazine monohydrate to 9.8 mL of DMF.
 - Expert Insight: For sequences where Ivdde removal is known to be sluggish (e.g., sterically hindered or aggregated sequences), a 4% solution may be used for greater efficiency.[11] However, concentrations above 2% should be used with caution as they can increase the risk of side reactions.[5]
- Deprotection Reaction: a. Drain the swelling DMF from the resin. b. Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture gently at room temperature for 3-5 minutes.[3][13] d. Drain the solution. The filtrate can be collected for UV analysis at 290 nm to monitor the release of the indazole byproduct. e. Repeat steps 4b-4d two more times for a total of three hydrazine treatments. Some protocols suggest up to five repetitions for particularly difficult removals.[8][12]
- Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproduct.
- Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete removal of the Ivdde group before proceeding.

Protocol 2: On-Resin Modification of the Deprotected Ornithine Side Chain

This protocol outlines the general procedure for coupling an amino acid to the newly exposed δ -amino group to initiate a branch.

Procedure:

- Perform Ivdde Removal: Follow Protocol 1 exactly as described above.
- Amino Acid Activation: In a separate vial, pre-activate the incoming Fmoc-protected amino acid. For a 0.1 mmol scale synthesis, dissolve:
 - Fmoc-amino acid (4 equivalents, 0.4 mmol)
 - A coupling agent such as HBTU (3.9 equivalents, 0.39 mmol) or HATU
 - A base such as N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol) in DMF.
- Coupling Reaction: a. Add the activated amino acid solution to the washed resin from step 1. b. Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. c. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
- Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).
- Chain Elongation: The resin is now ready for the standard Fmoc-SPPS cycle (Fmoc deprotection, coupling) to elongate the new branch chain.[\[14\]](#)[\[15\]](#)

Caption: Reaction scheme for the hydrazine-mediated cleavage of the Ivdde group.

Conclusion

Fmoc-D-Orn(Ivdde)-OH is an indispensable tool for the synthesis of complex, non-linear peptides. Its robust stability to standard SPPS conditions combined with its selective, high-yield cleavage by hydrazine provides the orthogonal handle necessary for site-specific modifications. By understanding the underlying chemistry and following validated protocols, researchers can

confidently employ this building block to construct sophisticated peptide architectures for a wide range of applications in chemistry, biology, and medicine.

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